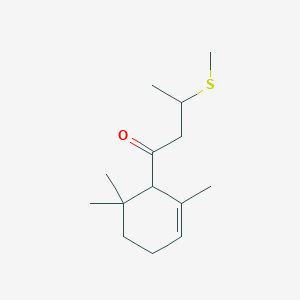
Copper;thorium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper and thorium form a unique intermetallic compound that combines the properties of both elements Copper is a highly conductive metal known for its electrical and thermal properties, while thorium is a radioactive actinide with applications in nuclear energy
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper-thorium compounds typically involves high-temperature synthesis methods. One common approach is the co-precipitation of copper and thorium hydroxides, followed by calcination under controlled conditions. This method ensures the formation of a solid solution with the desired stoichiometry .
Industrial Production Methods
Industrial production of copper-thorium compounds may involve advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the resulting compound, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Copper-thorium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The most common oxidation state for thorium in these compounds is +4, represented in compounds such as thorium dioxide (ThO₂) and thorium tetrafluoride (ThF₄) .
Common Reagents and Conditions
Reactions involving copper-thorium compounds often require specific reagents and conditions. For example, oxidation reactions may involve exposure to oxygen or halogens at elevated temperatures. Reduction reactions might use hydrogen or other reducing agents under controlled atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of copper-thorium compounds can produce thorium oxides and copper oxides, while reduction reactions may yield metallic thorium and copper .
Scientific Research Applications
Copper-thorium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of copper-thorium compounds involves several pathways:
Oxidative Stress: Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Apoptosis Induction: Copper-thorium compounds can induce apoptosis in cancer cells through various signaling pathways.
Membrane Disruption: The interaction of copper ions with cellular membranes can lead to membrane disruption and cell death.
Comparison with Similar Compounds
Copper-thorium compounds can be compared with other intermetallic compounds such as copper-uranium and copper-plutonium:
Copper-Uranium:
Copper-Plutonium:
Conclusion
Copper-thorium compounds represent a fascinating area of study with potential applications in various scientific and industrial fields. Their unique properties, derived from the combination of copper and thorium, make them valuable for research and practical applications.
Properties
CAS No. |
90981-96-7 |
|---|---|
Molecular Formula |
Cu5Th |
Molecular Weight |
549.77 g/mol |
IUPAC Name |
copper;thorium |
InChI |
InChI=1S/5Cu.Th |
InChI Key |
VZCKUJBVHXAVRH-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)

![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
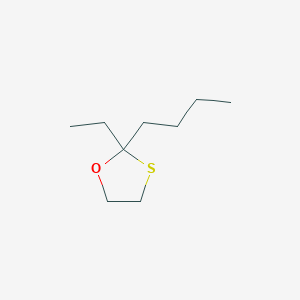
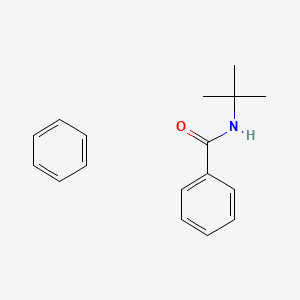
![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
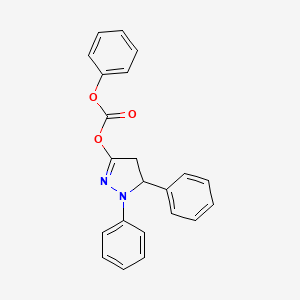
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)
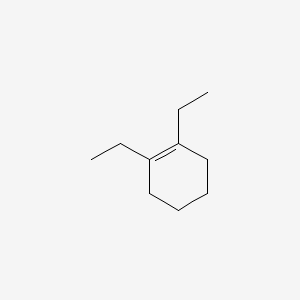
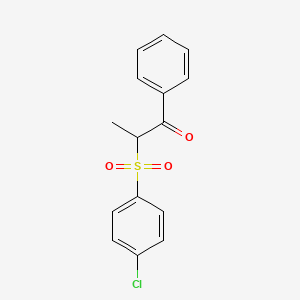
![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
